molecular formula C8H14N4O4*C6H13N B613714 N-Tert-butoxycarbonyl-azido-D-alanine CAS No. 225780-77-8

N-Tert-butoxycarbonyl-azido-D-alanine

Cat. No. B613714
CAS RN: 225780-77-8
M. Wt: 230,22*99,18 g/mole
InChI Key:
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Description

N-Tert-butoxycarbonyl-azido-D-alanine, also known as Boc-DAAz, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of D-alanine, which is a non-essential amino acid that plays a crucial role in protein synthesis. Boc-DAAz is a versatile compound that can be used in various chemical reactions, making it a valuable tool for scientific research.

Scientific Research Applications

Overview

Synthesis and Modification of Peptides

N-Tert-butoxycarbonyl-azido-D-alanine is widely employed in peptide synthesis, where the Boc group acts as a protective group for the amino functionality. This protection is crucial for the stepwise construction of peptides, allowing for the selective deprotection and coupling of amino acid residues. The azide group, on the other hand, offers a unique handle for introducing modifications into peptides or for its transformation into other functional groups, such as amines, via Staudinger reduction or into triazoles through click chemistry reactions. This dual functionality makes it an indispensable tool in the synthesis of complex peptides and proteins for biological and medicinal research.

Application in Drug Discovery and Development

In drug discovery and development, this compound's reactivity and protection strategies are exploited to create novel drug candidates. The compound's ability to undergo selective reactions makes it ideal for the synthesis of peptidomimetics and analogs, which are crucial in the search for new therapeutic agents. By altering the peptide backbone or side chains, researchers can enhance the drug-like properties of these molecules, such as their stability, bioavailability, and specificity towards biological targets.

Biocompatible Material Synthesis

Beyond its use in small molecule and peptide synthesis, this compound finds application in the development of biocompatible materials. The azide functionality allows for the covalent attachment of peptides to surfaces or the incorporation into polymers via click chemistry. This capability is particularly useful in the design of biomaterials for tissue engineering, drug delivery systems, and diagnostic tools, where the surface functionalization with bioactive peptides can modulate the interaction with biological systems.

References

The applications of this compound in scientific research underscore its versatility in synthetic chemistry and its contributions to advancing drug discovery and the development of biocompatible materials. For detailed insights into the synthesis, applications, and methodologies involving this compound, please consult the following references, which provide a comprehensive overview of this compound's role in current research endeavors:

  • Synthesis and Role of β-Alanine in Plants : This review highlights the biosynthesis and role of β-alanine in plants, emphasizing its importance beyond human studies and its involvement in plant stress responses and metabolism. (Parthasarathy et al., 2019).

  • Alanine Dehydrogenase and Its Applications : Discusses the enzyme alanine dehydrogenase, its role in metabolism, and its applications in various industries, highlighting the interconnectedness of alanine-related enzymes in biological processes and industrial applications. (Dave & Kadeppagari, 2019).

  • Analytical Methods Used in Determining Antioxidant Activity : Reviews the techniques for analyzing antioxidant activity, demonstrating the broader context of chemical analysis in which azido compounds might be employed for modifying antioxidants or studying their behavior. (Munteanu & Apetrei, 2021).

properties

IUPAC Name

(2R)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFVOLVBGXELHT-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229341
Record name 3-Azido-N-[(1,1-dimethylethoxy)carbonyl]-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

225780-77-8
Record name 3-Azido-N-[(1,1-dimethylethoxy)carbonyl]-D-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225780-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azido-N-[(1,1-dimethylethoxy)carbonyl]-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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